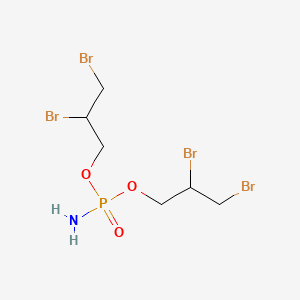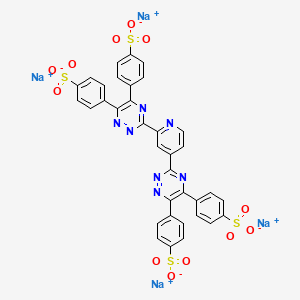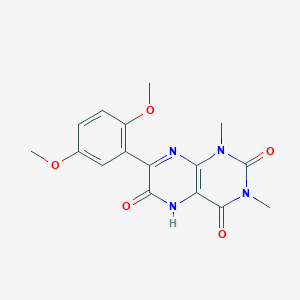
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a 2,5-dimethoxyphenyl group and two methyl groups attached to the nitrogen atoms in the pteridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by a Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine (TEA) as a Lewis base catalyst and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different pteridine derivatives, while substitution reactions could introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism by which 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidopyrimidines: These compounds have a similar bicyclic structure and share some chemical properties with 2,4,6(3H)-Pteridinetrione derivatives.
Barbituric Acid Derivatives: These compounds also contain a pyrimidine ring and exhibit similar reactivity patterns.
Uniqueness
What sets 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group and the two methyl groups on the nitrogen atoms significantly influence its reactivity and interactions with biological molecules .
Propiedades
Fórmula molecular |
C16H16N4O5 |
|---|---|
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
7-(2,5-dimethoxyphenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C16H16N4O5/c1-19-13-12(15(22)20(2)16(19)23)18-14(21)11(17-13)9-7-8(24-3)5-6-10(9)25-4/h5-7H,1-4H3,(H,18,21) |
Clave InChI |
SWJFHUUKCFEGSI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


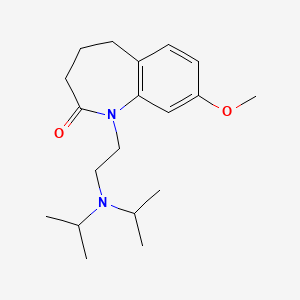
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
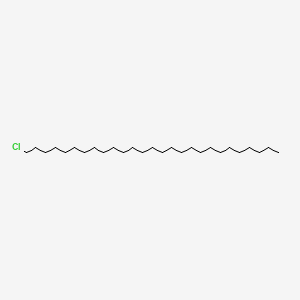
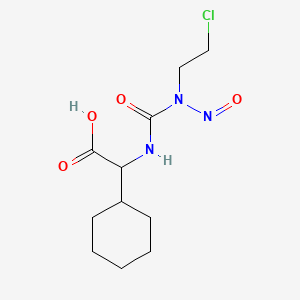
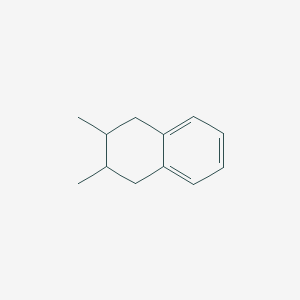
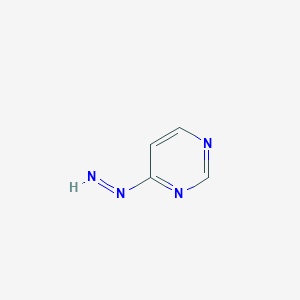

![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
